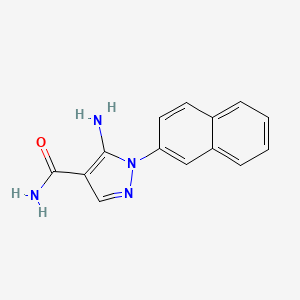

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an amino group, a naphthyl group, and a carboxamide group attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Cancer Therapeutics

One of the most notable applications of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide derivatives is in the development of novel anticancer agents. Research has shown that these compounds can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Case Study: FGFR Inhibition

A study designed and synthesized a series of derivatives targeting FGFRs, demonstrating that specific compounds exhibited nanomolar activity against multiple FGFR isoforms, including those with gatekeeper mutations. For instance, compound 10h showed IC50 values of 46 nM for FGFR1 and effectively suppressed the proliferation of lung and gastric cancer cell lines (NCI-H520 and SNU-16) with IC50 values of 19 nM and 59 nM, respectively . This highlights the potential for these compounds in overcoming drug resistance in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored extensively. These compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Case Study: Antimicrobial Efficacy

In one study, new derivatives were synthesized and evaluated for their antibacterial capabilities using disc diffusion methods. The results indicated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests their potential use as alternative antimicrobial agents in clinical settings.

Drug Development Scaffolds

The pyrazole scaffold is recognized for its versatility in drug design. The structural characteristics of this compound make it an attractive candidate for further modifications aimed at enhancing biological activity or selectivity.

Case Study: Structure-Based Drug Design

Research has focused on modifying the pyrazole ring to create hybrids with enhanced properties. For example, derivatives designed to inhibit specific kinases related to diseases like cryptosporidiosis have shown promising results in both in vitro and in vivo models . Such studies underscore the importance of this compound as a foundational structure for developing new therapeutic agents.

Summary Table

Mécanisme D'action

The mechanism of action of 5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a naphthyl group.

5-Amino-1-(1-ethyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-3,4-dicarbonitrile: Contains additional functional groups and a different aromatic system.

Uniqueness

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Activité Biologique

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent in cancer treatment and other biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its structure allows for diverse interactions with biological targets, making it a versatile scaffold in drug design.

The primary mechanism of action for 5-amino-pyrazole derivatives involves their role as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors . FGFRs are implicated in various cancers due to their role in cellular proliferation and survival. The compound has been shown to bind covalently to FGFRs, effectively inhibiting their activity, which is crucial for tumor growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. Notably:

- In vitro studies : The compound showed nanomolar activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 46 nM, 41 nM, and 99 nM respectively . Additionally, it effectively suppressed the proliferation of various cancer cell lines, including NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer), with IC50 values of 19 nM, 59 nM, and 73 nM respectively.

- Mechanistic studies : X-ray co-crystal structure analysis revealed that the compound irreversibly binds to FGFR1, providing insights into its binding affinity and specificity .

Anti-inflammatory Activity

Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation:

- Inhibition studies : Various derivatives have shown selective COX-2 inhibition with selectivity indices significantly higher than standard drugs like celecoxib. For instance, some compounds exhibited COX-2 IC50 values ranging from 0.02 to 0.04 μM .

Study on Cancer Cell Lines

A study published in the European Journal of Medicinal Chemistry evaluated the efficacy of several derivatives of this compound against multiple cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in treated cells .

Anti-Cryptosporidium Activity

Another significant area of research focuses on the compound's efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In animal models, specific derivatives demonstrated effective inhibition of oocyst shedding with no observable toxicity at therapeutic doses . This highlights the compound's potential beyond oncology.

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

Propriétés

IUPAC Name |

5-amino-1-naphthalen-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13-12(14(16)19)8-17-18(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCVZVFBWOYEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24840724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.